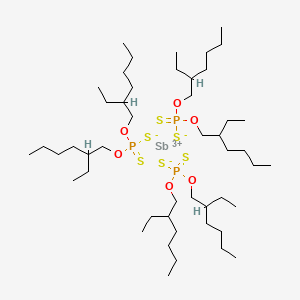
Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester, antimony(3+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester, antimony(3+) salt is a chemical compound with the CAS Registry Number 255881-94-8. It is a complex organophosphorus compound that is used in various industrial applications, particularly in the production of lubricants and additives.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the production process involves large-scale reactors where the raw materials are mixed under controlled conditions of temperature and pressure. The reaction is typically carried out in a solvent medium to ensure proper mixing and reaction efficiency. The resulting product is then purified through distillation and crystallization processes to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can be used to convert the antimony(III) salt to other lower oxidation state compounds.
Substitution: Substitution reactions can occur at the ester groups, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like sodium borohydride or hydrogen gas.
Substitution reactions often require nucleophiles such as alcohols or amines.
Major Products Formed:
Oxidation products may include phosphoric acid derivatives.
Reduction products can include antimony(II) compounds.
Substitution products can result in various esters with different alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of other organophosphorus compounds. It serves as a precursor for the production of flame retardants and plasticizers.
Biology: The compound has been studied for its potential biological activity, including its use as an antimicrobial agent and its role in enzyme inhibition.
Medicine: In the medical field, the compound is being researched for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The primary industrial application of this compound is in the production of lubricants and additives. It enhances the performance and longevity of lubricants by providing excellent anti-wear and anti-oxidation properties.
Mechanism of Action
The compound exerts its effects through its interaction with metal surfaces, forming a protective layer that reduces friction and wear. The antimony(III) ion plays a crucial role in this mechanism by bonding with the metal surface and preventing direct contact between moving parts.
Molecular Targets and Pathways Involved:
The primary molecular target is the metal surface of machinery and equipment.
The protective layer formed by the compound inhibits the oxidation and corrosion processes that typically occur on metal surfaces.
Comparison with Similar Compounds
Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester, zinc salt
Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester, lead salt
Uniqueness: The antimony(III) salt variant of this compound is unique due to its superior anti-wear and anti-oxidation properties compared to its zinc and lead counterparts. This makes it particularly valuable in high-performance lubricant formulations.
Properties
CAS No. |
15874-52-9 |
|---|---|
Molecular Formula |
C48H102O6P3S6Sb |
Molecular Weight |
1182.4 g/mol |
IUPAC Name |
antimony(3+);bis(2-ethylhexoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/3C16H35O2PS2.Sb/c3*1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2;/h3*15-16H,5-14H2,1-4H3,(H,20,21);/q;;;+3/p-3 |
InChI Key |
HWFCBJDGOMEJGH-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















